Theophylline, 8-cyclohexylthio-2-thio-
Description
Structure
3D Structure
Properties
CAS No. |
6466-13-3 |
|---|---|
Molecular Formula |
C13H18N4OS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
8-cyclohexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H18N4OS2/c1-16-10-9(11(18)17(2)13(16)19)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
FNSPVSWZNXLSCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC3CCCCC3 |
Origin of Product |
United States |
Synthetic Pathways and Structural Modifications of Theophylline, 8 Cyclohexylthio 2 Thio
Methodologies for the Chemical Synthesis of Theophylline (B1681296), 8-cyclohexylthio-2-thio-
Precursor Compounds and Starting Materials
The key precursor for the synthesis of the 2-thio-theophylline core is 5,6-diamino-1,3-dimethyl-2-thiouracil . This diamino-pyrimidine derivative serves as the foundational building block for constructing the fused imidazole (B134444) ring of the theophylline structure. The synthesis of this precursor itself is a multi-step process that is not the focus of this article.
Another critical reagent is carbon disulfide (CS₂) , which is used to form the 8-mercapto functionality. For the introduction of the cyclohexylthio group, a suitable cyclohexyl halide, such as cyclohexyl bromide , is required.
A summary of the key starting materials and precursors is provided in the table below.
| Compound Name | Role in Synthesis |
| 5,6-diamino-1,3-dimethyl-2-thiouracil | Core pyrimidine (B1678525) precursor |
| Carbon disulfide (CS₂) | Source of C8 and S8 atoms |
| Cyclohexyl bromide | Source of the cyclohexyl group |
| Potassium hydroxide (B78521) (KOH) | Base for deprotonation |
| Glacial acetic acid | Acid for neutralization/precipitation |
Reaction Mechanisms and Conditions for Thio-Derivatization
Formation of 8-mercapto-2-thiotheophylline : The initial step involves the reaction of 5,6-diamino-1,3-dimethyl-2-thiouracil with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent. acs.org The mixture is refluxed for several hours. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the 8-mercapto-purine ring system. Acidification of the reaction mixture with glacial acetic acid leads to the precipitation of 8-mercapto-2-thiotheophylline . acs.org
S-alkylation with Cyclohexyl Bromide : The subsequent step is the S-alkylation of the 8-mercapto group. The 8-mercapto-2-thiotheophylline is treated with a cyclohexyl halide, such as cyclohexyl bromide, to introduce the cyclohexylthio moiety at the 8-position. This reaction is a nucleophilic substitution where the thiolate anion at the 8-position attacks the electrophilic carbon of the cyclohexyl bromide, displacing the bromide ion.
The general reaction conditions for the synthesis of related 8-alkylthio-2-thiotheophyllines are summarized in the following table. acs.org
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1 | 5,6-diamino-1,3-dimethyl-2-thiouracil, Carbon disulfide | Potassium hydroxide, 50% Ethanol | Reflux for 3 hours | 8-mercapto-2-thiotheophylline |
| 2 | 8-mercapto-2-thiotheophylline, Alkyl halide (e.g., Cyclohexyl bromide) | Not specified in detail, but typically involves a basic medium to form the thiolate | Not specified in detail | 8-alkylthio-2-thiotheophylline |
Stereochemical Considerations in Synthesis
In the synthesis of "Theophylline, 8-cyclohexylthio-2-thio-," the core theophylline structure is planar and achiral. The introduction of the cyclohexylthio group at the 8-position does not create a new chiral center on the purine (B94841) ring. The reaction at the sulfur atom of the 8-mercapto group proceeds via a nucleophilic substitution mechanism (likely SN2) on the cyclohexyl halide. libretexts.orgembibe.com
The cyclohexyl group itself can exist in different conformations (chair, boat), and if substituted, could contain chiral centers. However, starting with an achiral cyclohexyl halide will result in an achiral product. The literature describing the synthesis of similar 8-alkylthio-2-thiotheophyllines does not specify any stereochemical control or the use of chiral starting materials for the alkyl group. acs.org Therefore, for the synthesis of the title compound from standard laboratory reagents, significant stereochemical considerations are generally not a primary focus.
Strategies for Analog Design and Derivatization of Theophylline, 8-cyclohexylthio-2-thio-
The structure of "Theophylline, 8-cyclohexylthio-2-thio-" offers several positions for modification to generate analogs with potentially different properties. The primary sites for derivatization are the 8-position and the 2-thio position.
Modifications at the 8-Position
The 8-position of the theophylline ring is a common site for substitution to explore structure-activity relationships. nih.govresearchgate.net Starting from the key intermediate, 8-mercapto-2-thiotheophylline , a variety of analogs can be synthesized by reacting it with different electrophiles.
Table of Potential Modifications at the 8-Position:
| Reactant Type | Resulting 8-Substituent | Potential Reaction Conditions |
| Alkyl halides (e.g., benzyl (B1604629) bromide, propyl iodide) | 8-Alkylthio | Base-mediated S-alkylation |
| Aryl halides (activated, e.g., 2,4-dinitrochlorobenzene) | 8-Arylthio | Nucleophilic aromatic substitution |
| Acyl halides (e.g., acetyl chloride) | 8-Acylthio | Acylation, often with a base |
| Michael acceptors (e.g., acrylonitrile) | 8-(2-Cyanoethyl)thio | Michael addition |
These modifications allow for the introduction of a wide range of functional groups, varying in size, lipophilicity, and electronic properties, which can be used to probe the structural requirements for a desired biological activity.
Modifications at the 2-Thio Position
Modification of the 2-thio position is also a viable strategy for creating analogs. The thioamide functionality at this position can potentially be further derivatized.
One approach is the S-alkylation of the 2-thio group. This would likely require selective protection of the more acidic N-H protons and the 8-thio group if it is also present as a mercaptan.
Another strategy involves the replacement of the sulfur atom with other heteroatoms or functional groups. This would necessitate a different synthetic approach, potentially starting from a precursor other than a 2-thiouracil (B1096) derivative.
Furthermore, the 2-thio group can be oxidized to a sulfoxide (B87167) or a sulfone, introducing more polar functionalities.
A common method for introducing a thio group in place of a carbonyl is through the use of thionating agents. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are widely used to convert amides and lactams into their corresponding thioamides. mdpi.comnih.govnih.gov While the synthesis of the title compound starts with a 2-thiouracil, these reagents could be employed in the synthesis of analogs where a 2-oxo theophylline derivative is converted to a 2-thio derivative. The reaction mechanism of Lawesson's reagent involves the formation of a thiaoxaphosphetane intermediate. nih.gov
Nucleus Modifications of the Theophylline Core
The theophylline core, a fused bicyclic system composed of a pyrimidine and an imidazole ring, offers several sites for structural modification to generate a diverse range of analogs. These modifications can significantly influence the compound's physicochemical properties and biological activity.
Pyrimidine Ring Modifications:
The pyrimidine ring of the theophylline nucleus contains two carbonyl groups at positions 2 and 6, and two nitrogen atoms at positions 1 and 3. Modifications at these sites can lead to a variety of derivatives. For instance, the conversion of one or both carbonyl groups to thiocarbonyls, as seen in the synthesis of 2-thiotheophylline derivatives, is a common modification. Additionally, the nitrogen atoms can be substituted with various alkyl or aryl groups, which can impact the molecule's solubility and receptor-binding affinity.
Imidazole Ring Modifications:
The imidazole ring of theophylline, with a nitrogen atom at position 7 and a carbon atom at position 8, is another key area for structural alterations. The C8 position is particularly amenable to the introduction of a wide array of substituents, including alkylthio groups like the cyclohexylthio moiety in the title compound. This position is often targeted to modulate the compound's interaction with biological targets. The N7 position can also be functionalized, further expanding the chemical diversity of theophylline analogs.
Purification and Isolation Techniques for Theophylline, 8-cyclohexylthio-2-thio- and its Analogs
The successful synthesis of Theophylline, 8-cyclohexylthio-2-thio- and its analogs is contingent upon effective purification and isolation techniques to obtain the compound in high purity. A combination of chromatographic and non-chromatographic methods is typically employed.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and analysis of theophylline derivatives. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly used. The choice of mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is critical for achieving optimal separation of the target compound from starting materials, byproducts, and other impurities. Thin-Layer Chromatography (TLC) is another valuable chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment.
Recrystallization:
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For sulfur-containing heterocyclic compounds like Theophylline, 8-cyclohexylthio-2-thio-, solvents such as ethanol, methanol, or mixtures containing these alcohols are often effective. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the solution.
The following table summarizes common purification techniques and relevant parameters for theophylline derivatives:
| Purification Technique | Stationary Phase/Solvent System | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Mobile phase composition (e.g., water/methanol or water/acetonitrile gradients), flow rate, and detector wavelength are optimized for separation. |
| Thin-Layer Chromatography (TLC) | Silica gel | The choice of eluent is crucial for achieving good separation of spots. |
| Recrystallization | Alcohols (e.g., ethanol, methanol), aqueous-organic mixtures | Solvent selection is based on the solubility profile of the compound. Slow cooling promotes the formation of larger, purer crystals. |
Table 1: Purification and Isolation Techniques
The characterization of the purified Theophylline, 8-cyclohexylthio-2-thio- is typically accomplished using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its chemical structure and purity.
Molecular Interactions and Receptor Binding Profiling of Theophylline, 8 Cyclohexylthio 2 Thio
Ligand-Target Interaction Dynamics: Theoretical Frameworks
Detailed theoretical and computational studies specifically modeling the interaction of Theophylline (B1681296), 8-cyclohexylthio-2-thio- with its biological targets are not extensively available in the public domain. However, the principles of ligand-target interactions for the parent compound, theophylline, and related xanthine (B1682287) derivatives are well-established and provide a framework for understanding the potential binding modes of this derivative.
The binding of xanthine derivatives to adenosine (B11128) receptors and phosphodiesterases is governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The core xanthine structure serves as a scaffold, with substituents at the N1, N3, N7, and C8 positions influencing receptor affinity and selectivity. The 8-position substituent is particularly crucial for affinity at adenosine receptors. The bulky cyclohexylthio group at this position in Theophylline, 8-cyclohexylthio-2-thio- is expected to occupy a hydrophobic pocket within the receptor binding site. The "thio" substitution at the 2-position can alter the electronic distribution of the purine (B94841) ring system, potentially influencing hydrogen bonding interactions with key amino acid residues in the target protein.
Investigation of Adenosine Receptor Subtype Binding Affinities of Theophylline, 8-cyclohexylthio-2-thio-
Theophylline is a non-selective antagonist of adenosine receptors, with activity at A1, A2A, and A2B subtypes. drugbank.comnih.gov The introduction of various substituents on the theophylline molecule can modulate its affinity and selectivity for these receptor subtypes.
A1 Adenosine Receptor Interaction Studies
Specific binding affinity data (e.g., Ki or IC50 values) for Theophylline, 8-cyclohexylthio-2-thio- at the A1 adenosine receptor are not detailed in the readily available scientific literature. However, studies on related 8-substituted theophylline derivatives often show significant affinity for this receptor subtype.
A2A Adenosine Receptor Interaction Studies
Quantitative binding data for Theophylline, 8-cyclohexylthio-2-thio- at the A2A adenosine receptor is not prominently reported in published research. The A2A receptor is a key target for anti-inflammatory effects, and the bulky substituent at the 8-position could influence the interaction with this receptor.
A2B Adenosine Receptor Interaction Studies
The A2B adenosine receptor is another potential target for theophylline derivatives. nih.gov While specific binding affinities for Theophylline, 8-cyclohexylthio-2-thio- are not available, the parent compound, theophylline, is known to act as an antagonist at this receptor. drugbank.com
A3 Adenosine Receptor Interaction Studies
Theophylline generally exhibits lower affinity for the A3 adenosine receptor compared to other subtypes. Specific interaction studies of Theophylline, 8-cyclohexylthio-2-thio- with the A3 receptor have not been widely published.
Interactive Data Table: Adenosine Receptor Binding Affinities (Hypothetical)
Since specific experimental data for Theophylline, 8-cyclohexylthio-2-thio- is not available in the provided search results, the following table is a hypothetical representation of how such data would be presented.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Theophylline, 8-cyclohexylthio-2-thio- | Data not available | Data not available | Data not available | Data not available |
| Theophylline (Reference) | ~10,000 | ~25,000 | ~15,000 | >100,000 |
Exploration of Phosphodiesterase Inhibition Mechanisms by Theophylline, 8-cyclohexylthio-2-thio-
Theophylline and its derivatives are known to be non-selective inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibition of PDEs leads to an increase in intracellular cyclic nucleotide levels, resulting in smooth muscle relaxation and anti-inflammatory effects. researchgate.net
The mechanism of PDE inhibition by xanthines involves competitive binding to the active site of the enzyme, preventing the hydrolysis of cAMP and cGMP. The specific inhibitory profile of Theophylline, 8-cyclohexylthio-2-thio- against various PDE isoenzymes (PDE1 through PDE11) has not been extensively characterized in the available literature. The nature of the substituents on the xanthine ring is known to influence the potency and selectivity of PDE inhibition. For instance, different PDE isoenzymes have been identified as targets for novel bronchodilators and anti-inflammatory agents, with PDE3, PDE4, and PDE7 being of particular interest. nih.gov Further research would be necessary to elucidate the specific PDE inhibition profile of this particular derivative.
Isoform Selectivity in Phosphodiesterase Inhibition
Detailed experimental data on the specific phosphodiesterase (PDE) isoform selectivity for Theophylline, 8-cyclohexylthio-2-thio- are not extensively available in peer-reviewed literature. However, the parent molecule, theophylline, is known as a non-selective PDE inhibitor. mdpi.com Theophylline typically shows inhibitory activity across several PDE families, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). mdpi.comdrugbank.com
It is understood that the anti-inflammatory and immunomodulatory effects of theophylline are, in part, attributed to the inhibition of PDE type III and type IV isoenzymes found in various inflammatory cells. nih.gov The bronchodilator effects of theophylline are also linked to the inhibition of PDE3 and PDE4. mdpi.com Given that Theophylline, 8-cyclohexylthio-2-thio- is a derivative, it is plausible that it retains some of this activity, though the substitutions at the 2- and 8-positions would be expected to modulate its potency and selectivity profile. The addition of the cyclohexylthio and the thio- group could alter the binding affinity for the active sites of different PDE isoforms, potentially leading to a different selectivity profile compared to the parent theophylline molecule. Without direct experimental evidence, any statements on its specific isoform selectivity remain speculative.
Competitive vs. Non-Competitive Inhibition Kinetics
The mechanism of inhibition for theophylline is generally described as competitive inhibition of phosphodiesterases. drugbank.com This means it competes with the natural substrates, cAMP and cGMP, for the active site of the enzyme. The kinetic parameters, such as the inhibition constant (Ki), for Theophylline, 8-cyclohexylthio-2-thio- have not been specifically reported in the available scientific literature. For the parent compound, theophylline, it is considered a weak inhibitor, and significant PDE inhibition is observed at concentrations that may be higher than therapeutically relevant levels for its classic bronchodilator effects. mdpi.com The nature of the substitutions in Theophylline, 8-cyclohexylthio-2-thio- could influence its binding mode and kinetics, but without empirical data from enzyme assays, it is not possible to definitively classify its inhibition as competitive or non-competitive, nor to provide specific kinetic values.
Interaction with Other Molecular Targets and Off-Targets (Non-Cellular Context)
Beyond phosphodiesterases, theophylline is known to interact with other molecular targets. A significant off-target activity of theophylline is its role as an antagonist at adenosine A1, A2a, and A2b receptors. drugbank.com This antagonism is responsible for some of its side effects. It is conceivable that Theophylline, 8-cyclohexylthio-2-thio- could also interact with these receptors. The structural modifications may alter the affinity and selectivity for different adenosine receptor subtypes.
Another reported mechanism for theophylline is the activation of histone deacetylase 2 (HDAC2), which is involved in reducing the transcription of inflammatory genes. drugbank.commdpi.com Whether Theophylline, 8-cyclohexylthio-2-thio- retains or modifies this activity is unknown. The potential for interactions with other targets cannot be ruled out, as small molecules can often bind to multiple proteins. However, specific screening data for Theophylline, 8-cyclohexylthio-2-thio- against a broad panel of receptors, enzymes, and ion channels are not available in the public domain.
Biophysical Methods for Characterizing Molecular Binding
Surface Plasmon Resonance (SPR) Studies
There are no specific Surface Plasmon Resonance (SPR) studies published that characterize the binding of Theophylline, 8-cyclohexylthio-2-thio- to its potential molecular targets. SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, and it could be employed to measure the binding kinetics (association and dissociation rates) and affinity of this compound to various PDE isoforms or adenosine receptors. For example, SPR has been used to study the binding of theophylline to molecularly imprinted polymers. amazonaws.com Such studies for Theophylline, 8-cyclohexylthio-2-thio- would provide valuable quantitative data on its binding characteristics.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
No published Isothermal Titration Calorimetry (ITC) data are available for Theophylline, 8-cyclohexylthio-2-thio-. ITC is a technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This would provide a complete thermodynamic profile of the binding of Theophylline, 8-cyclohexylthio-2-thio- to its targets.
Radioligand Binding Assays (In Vitro Receptor Preparations)
Specific radioligand binding assay data for Theophylline, 8-cyclohexylthio-2-thio- are not found in the scientific literature. These assays are a standard method to determine the affinity of a compound for a receptor. In such an assay, a radiolabeled ligand with known affinity for the target receptor is used, and the ability of the test compound (in this case, Theophylline, 8-cyclohexylthio-2-thio-) to displace the radioligand is measured. This would allow for the determination of its binding affinity (Ki) for targets such as adenosine receptors.
Cellular Mechanisms of Action and Signaling Pathway Modulation by Theophylline, 8 Cyclohexylthio 2 Thio
Modulation of Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)
No information is available regarding the effect of Theophylline (B1681296), 8-cyclohexylthio-2-thio- on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).
Impact on G Protein-Coupled Receptor (GPCR) Signaling Cascades in Cellular Models
There are no studies documenting the impact of Theophylline, 8-cyclohexylthio-2-thio- on G protein-coupled receptor (GPCR) signaling cascades in any cellular models.
Influence on Kinase and Phosphatase Activities in Cellular Extracts
The influence of Theophylline, 8-cyclohexylthio-2-thio- on the activities of kinases and phosphatases in cellular extracts has not been reported in the scientific literature.
Receptor Desensitization and Internalization Processes Induced by Theophylline, 8-cyclohexylthio-2-thio-
There is no available data on whether Theophylline, 8-cyclohexylthio-2-thio- induces receptor desensitization or internalization processes.
Cellular Assays for Investigating Downstream Signaling Events (Non-Clinical)
No non-clinical cellular assays have been published that investigate the downstream signaling events of Theophylline, 8-cyclohexylthio-2-thio-.
Reporter Gene Assays for Pathway Activation
There are no reports of reporter gene assays being used to assess pathway activation by Theophylline, 8-cyclohexylthio-2-thio-.
Calcium Mobilization Assays (In Vitro)
In vitro calcium mobilization assays have not been described in the context of studying the effects of Theophylline, 8-cyclohexylthio-2-thio-.
Despite a comprehensive search for scientific literature, no specific research findings on the protein phosphorylation analysis in cellular systems for the chemical compound "Theophylline, 8-cyclohexylthio-2-thio-" were identified. The available research primarily focuses on the parent compound, theophylline, and its various derivatives, without specific data on the 8-cyclohexylthio-2-thio- variant's impact on protein phosphorylation pathways.
Therefore, the section "4.5.3. Protein Phosphorylation Analysis in Cellular Systems" cannot be generated with scientifically accurate and specific information as requested in the prompt. Further research and publication on this particular compound are needed to provide the detailed analysis and data tables required for this section of the article.
Structure Activity Relationship Sar Studies of Theophylline, 8 Cyclohexylthio 2 Thio Analogs
Elucidation of Key Structural Features for Target Binding and Selectivity
The biological activity of xanthine (B1682287) derivatives is significantly influenced by substitutions at various positions of the purine (B94841) ring system. researchgate.net For adenosine (B11128) receptor antagonists, the key structural features that determine binding affinity and selectivity include the substituents at the N1, N3, N7, and C8 positions of the xanthine core.
Modification at the N1 and N3 positions with small alkyl groups, such as the methyl groups in theophylline (B1681296), is often crucial for potent adenosine receptor antagonism. nih.gov The nature of the substituent at the C8-position is a major determinant of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.govresearchgate.net Bulky and lipophilic substituents at the 8-position are generally well-tolerated and can lead to a significant increase in potency compared to unsubstituted or small-substituted analogs. nih.gov
Impact of the Cyclohexylthio Moiety on Molecular Interactions
The 8-cyclohexylthio moiety in Theophylline, 8-cyclohexylthio-2-thio- is a significant feature that likely plays a crucial role in its biological activity. The introduction of a bulky and lipophilic cyclohexyl group at the 8-position can enhance binding affinity through several mechanisms.
Hydrophobic Interactions: The cyclohexyl ring can occupy a hydrophobic pocket within the receptor binding site, leading to favorable hydrophobic interactions that stabilize the ligand-receptor complex.
Van der Waals Contacts: The size and shape of the cyclohexyl group allow for extensive van der Waals contacts with the amino acid residues lining the binding pocket, further contributing to binding affinity.
Conformational Restriction: The thioether linkage provides a degree of flexibility, allowing the cyclohexyl group to adopt an optimal conformation for binding.
Studies on related 8-cycloalkylxanthines have shown that the size and nature of the cycloalkyl group can influence selectivity for different adenosine receptor subtypes. nih.gov The presence of the sulfur atom in the thioether linkage may also contribute to the electronic properties of the molecule and potentially engage in specific interactions within the binding site.
A hypothetical representation of the interaction of the cyclohexylthio moiety within a receptor binding pocket is presented in the table below, based on general principles of ligand-receptor interactions.
| Interaction Type | Potential Interacting Residues (Hypothetical) | Consequence for Binding |
| Hydrophobic Interaction | Leucine, Isoleucine, Valine | Increased binding affinity and stabilization of the complex. |
| Van der Waals Forces | Phenylalanine, Tryptophan | Enhanced shape complementarity and increased binding affinity. |
Role of the 2-Thio Group in Modulating Activity
The substitution of the oxygen atom at the 2-position of the theophylline core with a sulfur atom, forming a 2-thioxanthine (B146167) derivative, can significantly alter the electronic distribution and steric properties of the molecule. This modification can influence the compound's biological activity in several ways:
Altered Hydrogen Bonding: The sulfur atom is a poorer hydrogen bond acceptor compared to oxygen. This change can alter the hydrogen bonding network with the receptor, potentially leading to a different binding mode or affinity.
Increased Lipophilicity: The 2-thio substitution generally increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties and its ability to cross cell membranes.
Modified Electronic Profile: The difference in electronegativity between sulfur and oxygen alters the electron density of the xanthine ring system, which could impact pi-stacking interactions with aromatic residues in the binding pocket.
While the primary focus for many theophylline analogs is adenosine receptor antagonism, it is noteworthy that some 2-thioxanthines have been identified as mechanism-based inactivators of myeloperoxidase, an enzyme involved in inflammation. This suggests that the 2-thio group can confer novel biological activities.
Contribution of Theophylline Core Substitutions to Biological Activity
The theophylline core itself, a 1,3-dimethylxanthine, provides the fundamental scaffold for interaction with the target receptor. The methyl groups at the N1 and N3 positions are known to be important for high-affinity binding to adenosine receptors. nih.gov
The following table summarizes the general contribution of substitutions at different positions of the xanthine ring to adenosine receptor antagonist activity, based on published SAR studies of various xanthine derivatives. researchgate.netresearchgate.net
| Position | Substituent Type | General Effect on Adenosine Receptor Antagonism |
| N1 | Small alkyl (e.g., methyl, propyl) | Generally increases affinity. |
| N3 | Small alkyl (e.g., methyl, propyl) | Generally increases affinity and can influence bronchodilator effect. |
| N7 | Substitution generally not favored | Often decreases affinity and potency. |
| C8 | Bulky, lipophilic groups (e.g., aryl, cycloalkyl) | Significantly increases affinity and influences subtype selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theophylline, 8-cyclohexylthio-2-thio- Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of Theophylline, 8-cyclohexylthio-2-thio- derivatives, a QSAR model could be developed to predict their binding affinity for a specific target, such as an adenosine receptor subtype, and to guide the design of more potent and selective analogs.
The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of the chemical structure. For GPCR ligands like theophylline derivatives, a combination of descriptors is typically used. nih.gov These can be broadly categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like molecular connectivity indices and shape indices.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Geometrical Descriptors: These describe the 3D properties of the molecule, such as molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polarizability, which are related to the molecule's hydrophobicity and steric properties.
For a series of Theophylline, 8-cyclohexylthio-2-thio- analogs with variations in the cyclohexyl ring or substitutions on the theophylline core, relevant descriptors would likely include those related to hydrophobicity (logP), shape (e.g., Kier shape indices), and electronic properties (e.g., partial charges on the xanthine ring).
Once the descriptors are calculated, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The goal is to create an equation that relates a combination of descriptors to the biological activity.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. basicmedicalkey.comscielo.br Common validation techniques include:
Internal Validation: This is typically performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The dataset is repeatedly split into training and test sets, and the model's ability to predict the activity of the left-out compounds is assessed. A high cross-validated correlation coefficient (q²) is indicative of a robust model.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²pred) for the external set indicates good predictive power.
Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms that the original model is not due to chance correlation.
A hypothetical QSAR model for a series of Theophylline, 8-cyclohexylthio-2-thio- analogs might take the form of a linear equation:
pIC₅₀ = c₀ + c₁ * logP + c₂ * ShapeIndex + c₃ * DipoleMoment
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.
Computational Chemistry and Molecular Modeling of Theophylline, 8 Cyclohexylthio 2 Thio
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. For Theophylline (B1681296), 8-cyclohexylthio-2-thio-, docking simulations can be employed to understand its potential interaction with a relevant biological target, such as the human adenosine (B11128) A1 receptor (A1AR), a common target for theophylline and its analogs.
The initial step in a molecular docking study involves the preparation of both the ligand (Theophylline, 8-cyclohexylthio-2-thio-) and the receptor (A1AR). The three-dimensional structure of the A1AR, typically obtained from a repository like the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket, a cavity on the surface of the protein where the ligand binds, is then identified. For A1AR, this pocket is well-characterized and is located within the transmembrane domain.
Once the binding pocket is defined, computational algorithms are used to predict the key amino acid residues that are likely to interact with Theophylline, 8-cyclohexylthio-2-thio-. These interactions are crucial for the stability of the ligand-receptor complex. The predicted key residues for the interaction of Theophylline, 8-cyclohexylthio-2-thio- with the A1AR binding pocket are hypothesized to involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A hypothetical set of key interacting residues within the A1AR binding pocket for Theophylline, 8-cyclohexylthio-2-thio- is presented in the table below.
| Interaction Type | Key Residues in A1AR | Atom(s) in Theophylline, 8-cyclohexylthio-2-thio- |
| Hydrogen Bond | Thr270, Asn254 | Oxygen and Nitrogen atoms of the xanthine (B1682287) core |
| Hydrophobic | Ile274, Leu250 | Cyclohexyl group |
| Pi-Stacking | Phe171 | Purine (B94841) ring system |
Following the identification of the binding pocket and key residues, docking algorithms generate a series of possible binding poses, or "modes," of Theophylline, 8-cyclohexylthio-2-thio- within the A1AR active site. Each of these poses is assigned a score based on a scoring function that estimates the binding affinity. The top-scoring poses represent the most likely binding modes of the ligand.
The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the strength of the interaction. A lower docking score generally indicates a more favorable binding affinity. The predicted binding affinities for Theophylline, 8-cyclohexylthio-2-thio- against the A1AR are presented hypothetically in the following table.
| Docking Program | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| AutoDock Vina | -9.2 | 85 |
| Glide | -8.7 | 150 |
| GOLD | -9.5 | 60 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the conformational stability of the ligand in its bound state and a more accurate calculation of binding energetics.
An MD simulation of the Theophylline, 8-cyclohexylthio-2-thio- - A1AR complex would be initiated using the best-scoring pose from the molecular docking study. The complex would be placed in a simulated physiological environment, including water molecules and ions, and the system's trajectory would be calculated by solving Newton's equations of motion for all atoms.
The resulting trajectory, a series of snapshots of the system at different time points, can be analyzed to assess the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the course of the simulation would indicate that the ligand remains securely bound in its initial pose. Furthermore, trajectory analysis can reveal subtle conformational changes in both the ligand and the protein upon binding.
Free Energy Perturbation (FEP) is a rigorous computational method used in conjunction with MD simulations to calculate the relative binding free energy of a ligand to a protein. FEP calculations involve gradually transforming the ligand into another molecule (or into nothing) in both the bound and unbound states and calculating the free energy change for this transformation.
By comparing the free energy of transformation in the protein binding site to that in solvent, the absolute binding free energy can be determined. FEP calculations are computationally intensive but provide a more accurate estimation of binding affinity than docking scores. A hypothetical FEP calculation for Theophylline, 8-cyclohexylthio-2-thio- binding to A1AR is summarized below.
| Parameter | Value |
| Simulation Time per Window | 5 ns |
| Number of Perturbation Windows | 20 |
| Calculated Binding Free Energy (ΔG) | -11.5 ± 0.8 kcal/mol |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For Theophylline, 8-cyclohexylthio-2-thio-, methods like Density Functional Theory (DFT) can be employed to understand its intrinsic electronic structure.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Additionally, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
A summary of hypothetical quantum chemical calculation results for Theophylline, 8-cyclohexylthio-2-thio- is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
These calculations can further inform the understanding of how Theophylline, 8-cyclohexylthio-2-thio- might interact with its biological target on an electronic level, complementing the insights gained from molecular docking and MD simulations.
HOMO/LUMO Analysis
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for Theophylline, 8-cyclohexylthio-2-thio-. This type of analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. Generally, the energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity.
While data for the specific title compound is unavailable, computational studies on related theophylline derivatives can provide some context. For instance, Density Functional Theory (DFT) calculations have been employed to study the structural and optoelectronic properties of theophylline itself. researchgate.net Such studies typically reveal that the HOMO and LUMO are distributed across the purine ring system, with significant contributions from the nitrogen and oxygen atoms. The introduction of a cyclohexylthio group at the 8-position and a thio group at the 2-position would be expected to significantly alter the electronic distribution and, consequently, the HOMO and LUMO energy levels. The sulfur atoms, with their lone pairs of electrons, would likely contribute significantly to the HOMO, potentially raising its energy and making the molecule more prone to oxidation. The electron-withdrawing nature of the thio-substitution could influence the LUMO energy. However, without specific computational studies on Theophylline, 8-cyclohexylthio-2-thio-, any discussion of its HOMO-LUMO gap and reactivity remains speculative.
Electrostatic Potential Mapping
Specific electrostatic potential maps for Theophylline, 8-cyclohexylthio-2-thio- are not available in the public domain. An electrostatic potential map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are instrumental in predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.
For the parent molecule, theophylline, electrostatic potential maps show negative potential regions around the carbonyl oxygens and the nitrogen atoms of the purine ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.netnih.gov The hydrogen atom attached to the nitrogen at the 7-position typically shows a positive potential, making it a hydrogen bond donor.
In Theophylline, 8-cyclohexylthio-2-thio-, the presence of the sulfur atoms and the cyclohexyl group would introduce distinct features to the electrostatic potential map. The sulfur atoms would likely exhibit regions of negative potential due to their lone pairs, while the cyclohexyl group, being largely nonpolar, would have a relatively neutral potential. The precise distribution of charge and the resulting electrostatic potential would depend on the interplay of the electronic effects of all the substituents. A detailed computational study would be required to generate an accurate electrostatic potential map for this specific compound and to fully understand its interaction profile.
De Novo Design and Virtual Screening Approaches for Novel Theophylline, 8-cyclohexylthio-2-thio- Analogs
There is no information available in the scientific literature regarding de novo design or virtual screening studies specifically focused on generating novel analogs of Theophylline, 8-cyclohexylthio-2-thio-. Such computational techniques are powerful tools in drug discovery for designing new molecules with desired biological activities and for screening large libraries of compounds for potential hits.
De novo design algorithms could be employed to build novel molecular structures that fit a specific target's binding site, using fragments of Theophylline, 8-cyclohexylthio-2-thio- as a starting point. These methods could explore a vast chemical space to identify novel scaffolds or modifications that could enhance activity or selectivity.
Virtual screening, on the other hand, would involve the use of the three-dimensional structure of Theophylline, 8-cyclohexylthio-2-thio- as a query to search large compound databases. This approach could identify commercially available or synthetically accessible molecules that are structurally similar and therefore likely to share similar biological activities. Both ligand-based and structure-based virtual screening methods could be applied, depending on whether the biological target is known.
Given the lack of published research in this area, the potential for designing novel analogs of Theophylline, 8-cyclohexylthio-2-thio- through computational methods remains unexplored. Future research in this direction could lead to the discovery of new compounds with interesting pharmacological properties.
Analytical and Spectroscopic Characterization Methods for Theophylline, 8 Cyclohexylthio 2 Thio in Research
Chromatographic Techniques for Purity Assessment and Quantification (Excluding Clinical Samples)
Chromatographic methods are essential for separating Theophylline (B1681296), 8-cyclohexylthio-2-thio- from reaction mixtures, identifying impurities, and quantifying the compound in research samples. The selection of a technique depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of Theophylline, 8-cyclohexylthio-2-thio- due to its high resolution and sensitivity. As a substituted xanthine (B1682287), this compound possesses chromophores that allow for straightforward detection using UV-Vis detectors.
A typical HPLC method would involve a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention of Theophylline, 8-cyclohexylthio-2-thio- on the column is influenced by its moderate lipophilicity, attributed to the purine (B94841) backbone and the cyclohexylthio substituent. By adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, its elution time can be precisely controlled to achieve separation from starting materials, byproducts, and degradation products. Quantification is achieved by integrating the peak area from the chromatogram and comparing it against a calibration curve generated from standards of known concentration.
Interactive Data Table: Hypothetical HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase effectively retains the moderately nonpolar analyte. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common solvent system for reversed-phase chromatography, adjustable to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. |
| Detection | UV at 280 nm | The purine ring system of the theophylline core exhibits strong absorbance in this UV region. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of Theophylline, 8-cyclohexylthio-2-thio-, although it may require derivatization. The compound's polarity and potential for thermal degradation can pose challenges for direct GC analysis.
To enhance volatility and thermal stability, the molecule can be derivatized, for instance, through silylation, which targets the active hydrogen on the imidazole (B134444) ring of the purine core. This process replaces the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group, reducing intermolecular interactions and allowing the compound to be more readily vaporized for introduction into the gas chromatograph. Once separated by the GC column based on its boiling point and interactions with the stationary phase, the compound enters the mass spectrometer for detection and identification. While powerful, the need for derivatization makes GC-MS a more complex, multi-step method compared to HPLC for this particular compound.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise molecular structure of Theophylline, 8-cyclohexylthio-2-thio-. Each method provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Theophylline, 8-cyclohexylthio-2-thio- in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the different types of protons. The two N-methyl groups would appear as sharp singlets, while the protons of the cyclohexyl ring would produce a series of complex multiplets in the aliphatic region. The chemical shift of the cyclohexyl protons, particularly the one attached to the sulfur atom, would be influenced by the electronegativity of the sulfur.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (C=O) and the thiocarbonyl carbon (C=S) in the purine ring, the carbons of the two N-methyl groups, and the distinct carbons of the cyclohexyl ring.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm the coupling between adjacent protons within the cyclohexyl ring, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| N-CH₃ | ~3.4 - 3.6 (singlets) | ~28 - 32 | Two distinct signals for the two methyl groups. |
| Cyclohexyl CH-S | ~3.5 - 4.0 (multiplet) | ~50 - 60 | Deshielded due to the adjacent sulfur atom. |
| Cyclohexyl CH₂ | ~1.2 - 2.2 (multiplets) | ~25 - 35 | Overlapping signals for the remaining 10 protons on the ring. |
| C=O | N/A | ~150 - 160 | Carbonyl carbon signals in the downfield region. |
| C=S | N/A | ~175 - 185 | Thiocarbonyl carbon is significantly deshielded. |
| Purine Ring C | N/A | ~105 - 155 | Signals for the five carbons within the purine ring system. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight of Theophylline, 8-cyclohexylthio-2-thio- and gaining structural insights through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 310.4 g/mol .
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₃H₁₈N₄OS₂). Under fragmentation conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule would break apart in a predictable manner. Key fragmentation pathways would likely include:
Loss of the cyclohexyl group, resulting in a prominent fragment.
Cleavage of the C-S bond, separating the cyclohexylthio substituent from the theophylline core.
Fragmentations characteristic of the xanthine ring structure, such as the loss of CO or methyl groups.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z (Mass/Charge) | Possible Identity | Fragmentation Pathway |
| 311.1 | [M+H]⁺ | Protonated parent molecule |
| 228.0 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl radical from the thioether linkage. |
| 197.0 | [M - C₆H₁₁S]⁺ | Cleavage of the C-S bond, leaving the 2-thiotheophylline core. |
| 83.1 | [C₆H₁₁]⁺ | Cyclohexyl cation fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in Theophylline, 8-cyclohexylthio-2-thio-. The IR spectrum provides a vibrational fingerprint of the molecule.
The spectrum would be characterized by several key absorption bands. Strong bands in the 1650-1700 cm⁻¹ region would correspond to the stretching vibrations of the two C=O (carbonyl) groups. The C=S (thiocarbonyl) stretch would typically appear at a lower frequency, often in the 1100-1250 cm⁻¹ range. The C-N stretching vibrations of the purine ring would also be visible. Aliphatic C-H stretching from the methyl and cyclohexyl groups would be observed just below 3000 cm⁻¹. The presence of the C-S bond would be indicated by weaker absorptions in the fingerprint region (typically 600-800 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2930 - 2850 | C-H (Aliphatic) | Stretching |
| 1700 - 1650 | C=O (Amide) | Stretching |
| ~1550 | C=C, C=N | Ring Stretching |
| 1250 - 1100 | C=S (Thioamide) | Stretching |
| 800 - 600 | C-S | Stretching |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for determining the concentration of a substance in a solution. For a substituted xanthine derivative like Theophylline, 8-cyclohexylthio-2-thio-, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the purine ring system and the thio-substituents. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the molecular structure and the solvent used.
Concentration determination would be achieved by applying the Beer-Lambert Law, which relates absorbance to concentration. A calibration curve would first be generated by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). However, without experimental data, the λmax and molar absorptivity values for this specific compound remain undetermined.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the solid-state structure of Theophylline, 8-cyclohexylthio-2-thio-, including bond lengths, bond angles, and torsion angles. It would reveal the conformation of the cyclohexyl ring, the geometry of the thioether linkage, and the planarity of the theophylline core.
Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. This information is fundamental to understanding the compound's physical properties. The analysis would yield specific crystallographic parameters, which would typically be presented in a data table. As no crystallographic studies for this compound have been published, these structural details are not known.
Following a comprehensive search for scientific literature and data pertaining to the chemical compound "Theophylline, 8-cyclohexylthio-2-thio-," it has been determined that there is no available information on this specific molecule within the searched resources.
As a result, it is not possible to generate the requested article. The strict instructions to focus solely on "Theophylline, 8-cyclohexylthio-2-thio-" and adhere to a detailed outline concerning its specific molecular pharmacology, receptor selectivity, and research directions cannot be fulfilled without any foundational data or research findings.
To provide an article that meets the user's requirements for being thorough, informative, and scientifically accurate, specific data on the compound's interactions with biological systems, its synthesis, and its theoretical implications are necessary. Without any retrievable studies or mentions of this particular compound, the generation of the requested content would be speculative and would not adhere to the required standards of accuracy.
Comparative Analysis and Future Directions in Theophylline, 8 Cyclohexylthio 2 Thio Research
Identified Gaps and Emerging Avenues for Further Academic Investigation (Excluding Clinical Research)
Exploration of Undiscovered Molecular Targets
The known molecular targets of theophylline (B1681296) primarily include phosphodiesterases (PDEs) and adenosine (B11128) receptors. drugbank.com However, the structural alterations in Theophylline, 8-cyclohexylthio-2-thio- may confer affinity for novel biological targets, thereby opening up new therapeutic possibilities. Future research should systematically investigate these potential undiscovered molecular interactions.
A primary area of investigation would be to assess the compound's activity against a broader range of PDE isoenzymes. While theophylline is a non-selective PDE inhibitor, the bulky cyclohexylthio group at the 8-position could introduce selectivity towards specific PDE families, such as those involved in inflammatory or neurological disorders. A comprehensive screening against all PDE families would be a crucial first step.
Furthermore, given the structural similarity of the xanthine (B1682287) core to endogenous purines, it is plausible that Theophylline, 8-cyclohexylthio-2-thio- could interact with other purinergic receptors beyond the classical adenosine receptors. This could include P2X and P2Y receptors, which are involved in a myriad of physiological processes, including neurotransmission, inflammation, and platelet aggregation.
Another avenue of exploration lies in the realm of enzymes where a sulfur-containing molecule might exhibit inhibitory activity. For instance, the presence of the thio-group could facilitate interactions with enzymes that have cysteine residues in their active sites. A systematic screening against a panel of such enzymes could reveal unexpected targets.
The potential for off-target effects, which could be therapeutically beneficial, should also be considered. For example, some theophylline derivatives have been found to exhibit anticancer properties by inducing apoptosis. researchgate.net Investigating the pro-apoptotic potential of Theophylline, 8-cyclohexylthio-2-thio- in various cancer cell lines could unveil novel therapeutic applications.
A summary of potential undiscovered molecular targets and the rationale for their investigation is presented in the table below.
| Potential Molecular Target Family | Rationale for Investigation | Potential Therapeutic Area |
| Specific PDE Isoenzymes (beyond those inhibited by theophylline) | The 8-cyclohexylthio group may confer selectivity. | Inflammatory diseases, neurodegenerative disorders |
| P2X and P2Y Purinergic Receptors | Structural similarity to endogenous purines. | Pain, inflammation, thrombosis |
| Cysteine-dependent Enzymes | Presence of a reactive thio-group. | Various, depending on the specific enzyme |
| Apoptosis-related Proteins | Observed anticancer activity in other theophylline derivatives. | Oncology |
Advanced Computational Modeling Techniques
Advanced computational modeling techniques are indispensable tools for accelerating the discovery and characterization of novel therapeutic agents. In the context of Theophylline, 8-cyclohexylthio-2-thio-, these methods can provide valuable insights into its structure-activity relationships, predict its binding affinity for various targets, and guide the design of more potent and selective analogs.
Molecular Docking studies can be employed to predict the binding mode and affinity of Theophylline, 8-cyclohexylthio-2-thio- to the active sites of its known and potential molecular targets. researchgate.netnih.gov By comparing the docking scores and binding poses with that of theophylline and other known ligands, researchers can gain a better understanding of how the 8-cyclohexylthio and 2-thio substitutions influence target recognition.
Molecular Dynamics (MD) Simulations can provide a more dynamic and realistic picture of the ligand-receptor interactions. nih.gov MD simulations can be used to assess the stability of the docked complex over time, identify key residues involved in the binding, and calculate the binding free energy. This information is crucial for understanding the molecular basis of the compound's activity and for designing mutations to probe the importance of specific interactions.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that relate the chemical structure of a series of theophylline derivatives to their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Pharmacophore modeling can be used to identify the essential structural features required for a molecule to bind to a specific target. nih.gov This information can then be used to search large chemical databases for other compounds that share these features and are therefore likely to be active.
The application of these computational techniques to the study of Theophylline, 8-cyclohexylthio-2-thio- is summarized in the table below.
| Computational Technique | Application in Theophylline, 8-cyclohexylthio-2-thio- Research | Expected Outcome |
| Molecular Docking | Prediction of binding mode and affinity to known and potential targets. | Identification of key interactions and prioritization of targets for experimental validation. |
| Molecular Dynamics (MD) Simulations | Assessment of binding stability and calculation of binding free energy. | Detailed understanding of the dynamics of ligand-receptor interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Guidance for the design of more potent and selective analogs. |
| Pharmacophore Modeling | Identification of essential structural features for target binding. | Discovery of novel chemical scaffolds with similar activity. |
Q & A
Q. What are the optimal synthetic conditions for preparing Theophylline, 8-cyclohexylthio-2-thio- derivatives?
To synthesize derivatives like 7’-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline, use a stepwise approach:
- Starting material : Begin with theophylline and functionalize it via alkylation or nucleophilic substitution at the 8-position with cyclohexylthio groups.
- Solvent optimization : Water or polar aprotic solvents (e.g., DMF) are critical for solubility and reaction efficiency.
- Base selection : Use inorganic bases (e.g., NaOH) or organic amines to neutralize acidic intermediates and stabilize thiolate ions.
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) and confirm final products with LC-MS and elemental analysis .
Q. How can researchers confirm the structural integrity of Theophylline, 8-cyclohexylthio-2-thio- derivatives?
Employ a multi-technique validation strategy:
- Elemental analysis : Verify stoichiometry (C, H, N, S content).
- Spectroscopy : Use IR to identify thioether (C-S) and xanthine ring vibrations.
- Mass spectrometry : LC-MS or HRMS to confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if applicable): Resolve crystal structures to confirm substituent positioning .
Q. What analytical techniques are suitable for assessing the purity and stability of this compound in pharmaceutical mixtures?
- Differential Scanning Calorimetry (DSC) : Detect incompatibilities with excipients (e.g., cellulose) by analyzing melting point shifts or exothermic/endothermic events.
- Chemometric factor analysis : Apply principal component analysis (PCA) to DSC datasets to cluster compatible vs. incompatible mixtures (e.g., high API vs. excipient dominance).
- High-performance liquid chromatography (HPLC) : Quantify degradation products under stress conditions (e.g., heat, humidity) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of Theophylline, 8-cyclohexylthio-2-thio- derivatives?
- Dose-response optimization : Test multiple concentrations to identify non-linear effects (e.g., hormesis).
- Receptor binding assays : Compare affinity for adenosine A1/A2 receptors versus PDE inhibition to clarify mechanistic pathways.
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50 values.
- Meta-analysis : Cross-reference findings with structurally analogous xanthine derivatives to identify trends .
Q. What methodologies are effective for analyzing oxidative/reductive pathways in Theophylline, 8-cyclohexylthio-2-thio- derivatives?
- Controlled oxidation experiments : Expose derivatives to H2O2 or mCPBA to generate sulfoxides/sulfones; monitor via HPLC-MS.
- Reduction protocols : Use Zn/HCl or NaBH4 to reduce thioethers to thiols; confirm with Ellman’s assay for free -SH groups.
- Computational studies : Perform DFT calculations to predict redox potentials and intermediate stability .
Q. How can pharmacokinetic modeling improve the translational relevance of Theophylline, 8-cyclohexylthio-2-thio- research?
- Two-compartment modeling : Fit plasma concentration-time data (e.g., from intravenous infusion in animal models) to estimate distribution (α-phase) and elimination (β-phase) rate constants.
- Parameter optimization : Use software like NONMEM or Phoenix WinNonlin to refine volume of distribution (Vd) and clearance (CL) values.
- Interspecies scaling : Apply allometric principles to extrapolate human dosing from preclinical data .
Q. What strategies address the challenges of reproducibility in synthesizing novel derivatives?
- Detailed protocol documentation : Specify reaction temperatures, stirring rates, and purification steps (e.g., recrystallization solvents).
- Batch-to-batch consistency checks : Use NMR to compare proton environments across synthetic replicates.
- Open-source data sharing : Publish raw spectral datasets and synthetic workflows in repositories like Zenodo .
Q. How can researchers validate the compatibility of Theophylline, 8-cyclohexylthio-2-thio- with polymeric drug delivery systems?
- Thermogravimetric analysis (TGA) : Assess thermal degradation profiles of API-polymer blends.
- Accelerated stability testing : Store formulations at 40°C/75% RH for 3–6 months and monitor physical changes (e.g., discoloration, crystallization).
- Rheological studies : Measure viscosity changes in polymer matrices to detect API-polymer interactions .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences).
- Power analysis : Predefine sample sizes to ensure statistical robustness, consulting with a biostatistician during experimental design .
Q. How should researchers address ethical considerations in animal studies involving this compound?
- 3Rs compliance : Prioritize replacement (in vitro models), reduction (minimal sample sizes), and refinement (humane endpoints).
- Institutional oversight : Submit protocols to an ethics review board (e.g., IACUC) for approval, including detailed anesthesia and euthanasia procedures.
- Data transparency : Report adverse events (e.g., neurotoxicity) in publications, even if non-significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
